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Compound of Interest

2-Chloro-6-methoxyquinoline-3-
Compound Name:
carbonitrile

Cat. No.: B009224

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-
methoxyquinoline-3-carbonitrile

Introduction

2-Chloro-6-methoxyquinoline-3-carbonitrile is a substituted quinoline derivative that serves
as a pivotal building block in synthetic and medicinal chemistry. The quinoline scaffold itself is a
core component of numerous natural products and pharmaceuticals, exhibiting a wide range of
biological activities including anticancer, antimalarial, and antibacterial properties.[1] The
specific functionalization of this molecule—with a chloro group at the 2-position, a methoxy
group at the 6-position, and a nitrile at the 3-position—creates a unique electronic and steric
profile, rendering it a versatile intermediate for the synthesis of more complex, biologically
active heterocyclic systems.[2][3]

Understanding the fundamental physicochemical properties of this compound is paramount for
researchers in drug discovery and materials science. These properties govern its reactivity,
solubility, crystal packing, and bioavailability, directly influencing its handling, reaction
optimization, and potential as a lead compound in pharmaceutical development. This guide
provides a comprehensive overview of its structural, physical, and spectral characteristics,
supported by established analytical protocols and insights into its synthetic utility.

Chemical Identity and Molecular Structure
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The structural integrity of a compound is the foundation of its chemical behavior. 2-Chloro-6-

methoxyquinoline-3-carbonitrile is characterized by a planar, fused bicyclic aromatic system.

The electron-withdrawing nature of the chlorine and nitrile substituents, contrasted with the

electron-donating methoxy group, establishes a distinct reactivity profile across the quinoline

ring.

Identifier Value Source
2-Chloro-6-methoxyquinoline-

IUPAC Name o N/A
3-carbonitrile

CAS Number 101617-91-8 [4]

Molecular Formula C11H7CIN20 [5]

Molecular Weight 218.64 g/mol [5]

SMILES String

Clclnc2c(cc(cc2)OC)cclC#N

[5]

InChl Key

AMFXVCDHDIEGIM-
UHFFFAOYSA-N

[5]

Synthesis and Purification

The synthesis of 2-chloro-6-methoxyquinoline-3-carbonitrile typically proceeds from its

aldehyde precursor, 2-chloro-6-methoxyquinoline-3-carbaldehyde. This intermediate is

commonly prepared via a Vilsmeier-Haack reaction, a robust method for the formylation of

electron-rich aromatic compounds.[1][6] The subsequent conversion of the aldehyde to the

nitrile is a critical step for introducing a versatile functional group for further chemical

elaboration.
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4 Step 1: Vilsmeier-Haack Reaction

Vilsmeier Reagent
( N-(4-anisyl)acetamide ) (POCl3, DMF)

Formylation & Cyclization

é Step 2: Nitrile Formation )

\ 4 Y

( 2-Chloro-6-methoxyquinoline-3-carbaldehyde ) (Hydroxylamine Hydrochloride) [
AN J

Dehydrating Agent
(e.g., Thionyl Chloride)

Condensation & Dehydration

2-Chloro-6-methoxyquinoline-3-carbonitrile

Click to download full resolution via product page

General synthetic workflow for 2-Chloro-6-methoxyquinoline-3-carbonitrile.

Experimental Protocol: Synthesis

Causality: The Vilsmeier-Haack reaction is chosen for its efficiency in simultaneously
chlorinating the 2-position and formylating the 3-position of the quinoline ring system formed in
situ from an acetanilide precursor. The conversion of the resulting aldehyde to a nitrile is often
achieved via an oxime intermediate, which is then dehydrated. This two-step process is a
reliable method for installing the carbonitrile group.

» Synthesis of the Aldehyde Intermediate: To a stirring solution of N-(4-anisyl)acetamide (1
equivalent) in N,N-dimethylformamide (DMF, 3 equivalents), phosphorus oxychloride (POCIs,
4.5 equivalents) is added dropwise at 0°C.

e The reaction mixture is heated to 80-90°C for several hours until thin-layer chromatography
(TLC) indicates the consumption of the starting material.
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e The mixture is cooled and carefully poured onto crushed ice, and the resulting precipitate is
filtered, washed with water, and dried to yield 2-chloro-6-methoxyquinoline-3-carbaldehyde.

o Synthesis of the Nitrile: The crude aldehyde (1 equivalent) is dissolved in a suitable solvent
like formic acid. Hydroxylamine hydrochloride (1.2 equivalents) is added, and the mixture is
refluxed.

e The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is
precipitated by adding water.

e The solid is filtered, washed, and dried to yield 2-chloro-6-methoxyquinoline-3-
carbonitrile.

Purification Protocol

Trustworthiness: Recrystallization is a self-validating purification technique. A pure compound
will have a sharp, defined melting point, and the formation of well-defined crystals is indicative
of homogeneity. A mixed solvent system like ethyl acetate/petroleum ether allows for fine-tuning
of solubility to achieve optimal crystal growth.[6][7]

Dissolve the crude product in a minimum amount of hot ethyl acetate.
e Slowly add petroleum ether (a non-solvent) until the solution becomes slightly turbid.

 Allow the solution to cool slowly to room temperature, then place it in an ice bath to
maximize crystal formation.

o Collect the purified crystals by vacuum filtration and wash with a small amount of cold
petroleum ether.

e Dry the crystals under vacuum.

Physicochemical Properties

The physical properties of the compound are essential for its practical application in a
laboratory setting.
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Property

Value | Description

Notes

Physical State

Solid

[5]

Data not available; likely off-

Appearance ) ) ) Based on related compounds.

white to yellow crystalline solid.
) ) ) The related compound 2-
] ] Data not readily available in o o

Melting Point ] ) chloroquinoline-3-carbonitrile

reviewed literature.
melts at 164-168 °C.[8]
Expected to be soluble in polar
aprotic solvents (DMSO, DMF,
N acetone) and chlorinated

Solubility Based on molecular structure.
solvents (DCM, chloroform);
low solubility in water and
nonpolar alkanes.
The quinoline nitrogen is
weakly basic. Its pKa is

) significantly lowered by the Precise experimental value not
pKa (Predicted)

electron-withdrawing effects of
the C2-chloro and C3-nitrile

groups.

available.

Protocol: Melting Point Determination

o Asmall, dry sample of the recrystallized product is packed into a capillary tube to a depth of

2-3 mm.

e The tube is placed in a calibrated digital melting point apparatus.

e The temperature is increased rapidly to about 15°C below the expected melting point, then

increased slowly at a rate of 1-2°C per minute.

e The melting range is recorded from the temperature at which the first drop of liquid appears

to the temperature at which the entire sample is liquid. A narrow range (<2°C) indicates high

purity.

© 2025 BenchChem. All rights reserved. 5/10

Tech Support


https://www.sigmaaldrich.com/HK/zh/product/aldrich/bbo000723
https://www.sigmaaldrich.com/KR/ko/product/aldrich/687790
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic and Analytical Characterization

A multi-technique analytical approach is required to unambiguously confirm the structure and
purity of the synthesized compound. Each method provides a unique piece of the structural

puzzle.

Purified Solid Sample

NMR Spectroscopy
('H, C, DEPT)

Connectivity & Atom Count
(Full Structure Elucidated)

High-Resolution MS Elemental Analysis

FT-IR Spectroscopy

Purity & Empirical Formula

Functional Groups Confirmed
Confirmed

(e.g., -C=N, -OCH3)

Molecular Formula Verified
(Isotopic Pattern for Cl)

Click to download full resolution via product page

Comprehensive analytical workflow for structural verification.

Infrared (IR) Spectroscopy

Expertise: IR spectroscopy is a rapid and powerful tool for identifying the key functional groups
present in a molecule. For this compound, the most diagnostic peak is the sharp, strong
absorbance of the nitrile group, which is difficult to confirm by NMR alone.

 Nitrile (C=N) stretch: A sharp, intense peak is expected around 2230 cm~1.[7] Its presence is
a strong confirmation of the successful conversion from the aldehyde.

o Aromatic C=C/C=N stretches: Multiple sharp peaks in the 1600-1450 cm~1 region.
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e C-O (Aryl ether) stretch: A strong peak typically found in the 1250-1200 cm~1 region.
o C-Cl stretch: A peak in the fingerprint region, typically around 800-600 cm~1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is the cornerstone of structural elucidation in organic chemistry, providing
detailed information about the carbon-hydrogen framework.[7]

e 1H NMR: The proton spectrum will confirm the substitution pattern. Expected signals include:

o Asinglet for the methoxy (-OCHs) protons, integrating to 3H, typically around & 3.9-4.1
ppm.

o Several distinct signals in the aromatic region (& 7.0-8.5 ppm) corresponding to the
protons on the quinoline ring. The specific splitting patterns (e.g., doublets, singlets) will
depend on their coupling with neighboring protons, confirming their relative positions.

e 13C NMR: The carbon spectrum provides a count of unique carbon atoms. Key expected
signals:

o Asignal for the nitrile carbon (-C=N) around & 115-120 ppm.
o Asignal for the methoxy carbon (-OCHs) around & 55-60 ppm.

o Multiple signals in the aromatic region (6 110-160 ppm), including the carbon atoms
bonded to chlorine and the methoxy group, which can be identified with the help of DEPT
experiments or computational predictions.

Mass Spectrometry (MS)

Expertise: High-resolution mass spectrometry (HRMS) provides an extremely accurate mass
measurement, allowing for the unambiguous determination of the molecular formula.[7]

e Molecular lon Peak (M*): The spectrum should show a molecular ion peak corresponding to
the exact mass of C11H7CIN20.
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« |sotopic Pattern: A critical diagnostic feature will be the presence of two peaks for the
molecular ion: one for the molecule containing the 3°Cl isotope (M*) and another,
approximately one-third the intensity, for the molecule containing the 3’Cl isotope (M+2). This
3:1 ratio is a definitive signature for a monochlorinated compound.

Reactivity and Applications in Drug Discovery

The utility of 2-chloro-6-methoxyquinoline-3-carbonitrile lies in its engineered reactivity.

e Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is activated by the
adjacent ring nitrogen, making it susceptible to displacement by various nucleophiles (e.g.,
amines, thiols, alcohols). This allows for the introduction of diverse side chains, a common
strategy in drug development to modulate potency and pharmacokinetic properties.

 Nitrile Group Chemistry: The nitrile group can be hydrolyzed to a carboxylic acid or an
amide, or reduced to an amine, providing further avenues for functionalization. It is also a
key participant in cycloaddition reactions to form other heterocyclic rings.

e Medicinal Chemistry Intermediate: This compound serves as a precursor for the synthesis of
fused heterocyclic systems like pyrazolo[3,4-b]quinolines, which have shown promise as
antiviral and antimalarial agents.[1][9][10] The chloro and methoxy groups themselves are
recognized as important substituents in drug design, influencing binding interactions and
metabolic stability.[11]

Safety and Handling

Proper handling is essential due to the compound's potential toxicity.

o Hazard Classifications: Acutely toxic if swallowed (Category 3) and causes serious eye
damage.[5]

¢ Signal Word: Danger.[5]
o Precautionary Measures:

o Always handle in a well-ventilated chemical fume hood.
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o Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile
gloves, and chemical safety goggles.

o Avoid inhalation of dust and contact with skin and eyes.

o Store in a tightly sealed container in a cool, dry place away from incompatible materials.

o Storage Class: 6.1C - Combustible, acute toxic compounds.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related
analogs - PMC [pmc.ncbi.nlm.nih.gov]

2. chemimpex.com [chemimpex.com]

o 3. researchgate.net [researchgate.net]

. CAS#:101617-91-8 | 2-Chloro-6-methoxyquinoline-3-carbonitrile | Chemsrc [chemsrc.com]
. 2-Chloro-6-methoxyquinoline-3-carbonitrile | Sigma-Aldrich [sigmaaldrich.com]

. researchgate.net [researchgate.net]

. 2-Chloro-6-methoxyquinoline-3-carbonitrile | 101617-91-8 | Benchchem [benchchem.com]

. 2-Chloroquinoline-3-carbonitrile 97 95104-21-5 [sigmaaldrich.com]

°
© [e0] ~ (0] (62} H

. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related
analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

e 10. 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline - PMC
[pmc.ncbi.nlm.nih.gov]

e 11. drughunter.com [drughunter.com]

¢ To cite this document: BenchChem. [physicochemical properties of 2-Chloro-6-
methoxyquinoline-3-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b009224#physicochemical-properties-of-2-chloro-6-
methoxyquinoline-3-carbonitrile]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.sigmaaldrich.com/HK/zh/product/aldrich/bbo000723
https://www.benchchem.com/product/b009224?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9078675/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9078675/
https://www.chemimpex.com/products/26051
https://www.researchgate.net/publication/290001041_Synthesis_and_preliminary_antimicrobial_evaluation_of_some_new_6-methoxyquinoline-3-carbonitrile_derivatives
https://www.chemsrc.com/en/amp/cas/101617-91-8_750588.html
https://www.sigmaaldrich.com/HK/zh/product/aldrich/bbo000723
https://www.researchgate.net/publication/51132635_2-Chloro-6-methoxy-quinoline-3-carbaldehyde
https://www.benchchem.com/product/b009224
https://www.sigmaaldrich.com/KR/ko/product/aldrich/687790
https://pubs.rsc.org/en/content/articlehtml/2018/ra/c7ra11537g
https://pubs.rsc.org/en/content/articlehtml/2018/ra/c7ra11537g
https://pmc.ncbi.nlm.nih.gov/articles/PMC3344647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3344647/
https://drughunter.com/articles/roles-of-the-chloro-and-methoxy-groups-in-drug-discovery
https://www.benchchem.com/product/b009224#physicochemical-properties-of-2-chloro-6-methoxyquinoline-3-carbonitrile
https://www.benchchem.com/product/b009224#physicochemical-properties-of-2-chloro-6-methoxyquinoline-3-carbonitrile
https://www.benchchem.com/product/b009224#physicochemical-properties-of-2-chloro-6-methoxyquinoline-3-carbonitrile
https://www.benchchem.com/product/b009224#physicochemical-properties-of-2-chloro-6-methoxyquinoline-3-carbonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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